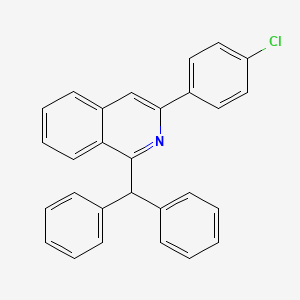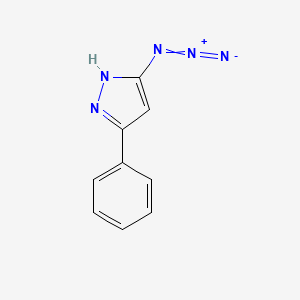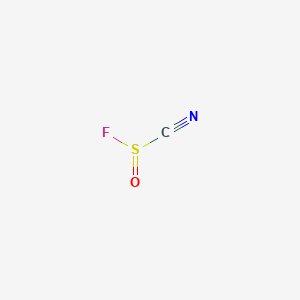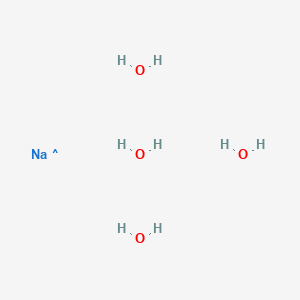
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzhydryl amine reacts with a 4-chlorobenzaldehyde in the presence of an acid catalyst to form the desired isoquinoline derivative. The reaction typically requires mild to moderate heating and can be carried out in solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline compounds.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-(4-chlorophenyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
1-Benzhydryl-3-phenylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Benzhydryl-3-(4-methylphenyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propiedades
Número CAS |
136409-32-0 |
|---|---|
Fórmula molecular |
C28H20ClN |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
1-benzhydryl-3-(4-chlorophenyl)isoquinoline |
InChI |
InChI=1S/C28H20ClN/c29-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(30-26)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,27H |
Clave InChI |
UXNQXZHBUPJAGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

